Phenserine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Medizin: This compound wurde hauptsächlich auf sein Potenzial zur Behandlung der Alzheimer-Krankheit untersucht, indem es die Acetylcholinesterase hemmt und die Beta-Amyloid-Spiegel senkt.
Wirkmechanismus
This compound ist ein hochselektiver, reversibler Acetylcholinesterase-Inhibitor. Es verbessert Gedächtnis und Kognition, indem es den Abbau von Acetylcholin hemmt, einem Neurotransmitter, der für die kognitive Funktion unerlässlich ist . Zusätzlich zeigt this compound eine Anti-Amyloid-Aktivität, die krankheitsmodifizierende Wirkungen bei Patienten mit Alzheimer-Krankheit vermitteln kann . Die Verbindung konzentriert sich schnell im Gehirn und reduziert so das Auftreten von Arzneimitteltoxizität und Nebenwirkungen .
Wirkmechanismus
Target of Action
Phenserine primarily targets acetylcholinesterase (AChE) and Amyloid beta A4 protein . AChE is an enzyme involved in the breakdown of acetylcholine, a neurotransmitter associated with memory and cognition. Amyloid beta A4 protein is a precursor to beta-amyloid, a peptide that forms plaques in the brains of Alzheimer’s patients .
Mode of Action
This compound is a highly selective, reversible acetylcholinesterase inhibitor . By inhibiting AChE, it increases the concentration of acetylcholine in the brain, thereby improving memory and cognition in Alzheimer’s subjects . Additionally, this compound has been found to reduce the levels of secreted beta-amyloid precursor protein (beta-APP), thereby reducing the formation of beta-amyloid plaques .
Biochemical Pathways
This compound affects both cholinergic and non-cholinergic pathways . It enhances the cholinergic pathway by inhibiting AChE and increasing acetylcholine levels. In the non-cholinergic pathway, this compound reduces the production of beta-APP, thereby decreasing the formation of beta-amyloid plaques . These actions are mediated by the protein kinase C (PKC) and extracellular signal–regulated kinases (ERK) pathways .
Pharmacokinetics
This compound is rapidly absorbed and cleared from the body . It has a high bioavailability of approximately 100% . It is metabolized in the liver and its metabolites include (-)-N1-northis compound, (-)-N8-northis compound, and (-)-N1,N8-bisnorthis compound . The elimination half-life of this compound is 12.6 minutes .
Result of Action
The inhibition of AChE and reduction of beta-APP by this compound result in improved memory and cognition in Alzheimer’s subjects . It also leads to a decrease in the formation of beta-amyloid plaques, which are associated with neurodegeneration in Alzheimer’s disease .
Action Environment
This compound and its metabolites can readily access the brain due to their high permeability across the blood-brain barrier . This allows this compound to exert its effects in the brain environment where Alzheimer’s disease manifests.
Vorbereitungsmethoden
Phenserine kann in einem zweistufigen Verfahren aus Physostigmin synthetisiert werden. Der erste Schritt beinhaltet die Umwandlung von Physostigmin in Eserolin, das dann mit einem Isocyanat umgesetzt wird, um this compound zu erzeugen . Dieses Verfahren ermöglicht die Herstellung von this compound in seiner optisch aktiven Form, die für seine biologische Aktivität entscheidend ist .
Analyse Chemischer Reaktionen
Phenserine unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, obwohl detaillierte Studien zu dieser Reaktion begrenzt sind.
Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere an seiner Carbamoylgruppe.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind Isocyanate zur Synthese von this compound aus Eserolin . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab.
Vergleich Mit ähnlichen Verbindungen
Phenserine wird oft mit anderen Acetylcholinesterase-Inhibitoren verglichen, wie zum Beispiel:
Physostigmin: This compound ist ein Phenylcarbamatanalog von Physostigmin und zeigt eine ähnliche Acetylcholinesterase-inhibitorische Aktivität.
Die Einzigartigkeit von this compound liegt in seinem dualen Wirkmechanismus, der die Acetylcholinesterase-Inhibition mit der Anti-Amyloid-Aktivität kombiniert, was zusätzliche therapeutische Vorteile bieten kann .
Biologische Aktivität
Phenserine is a reversible acetylcholinesterase (AChE) inhibitor that has garnered attention for its potential therapeutic applications, particularly in the treatment of Alzheimer's disease (AD) and as a neuroprotective agent against organophosphate toxicity. This article provides a comprehensive overview of the biological activity of this compound, detailing its mechanisms, clinical trial findings, and case studies.
This compound primarily acts by inhibiting the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, this compound increases the availability of acetylcholine, enhancing cholinergic transmission. Additionally, this compound has been shown to exert post-transcriptional effects on amyloid precursor protein (AβPP) mRNA, reducing the synthesis of amyloid-beta (Aβ), which is implicated in AD pathology .
Key Mechanisms:
- AChE Inhibition : Increases acetylcholine levels, improving cognitive function.
- Reduction of Aβ : Lowers Aβ production through modulation of AβPP mRNA.
- Neuroprotective Properties : Protects neurons from apoptosis and enhances survival under neurotoxic conditions .
Clinical Trials and Efficacy
This compound has undergone various clinical trials aimed at assessing its safety and efficacy in treating Alzheimer's disease. Notably, early studies indicated that this compound was well tolerated with a lower incidence of adverse effects compared to traditional AChE inhibitors.
Summary of Clinical Trials:
Case Studies
Several case studies have highlighted the neuroprotective effects of this compound in models of organophosphate exposure. For instance, research demonstrated that this compound pretreatment significantly improved survival rates and reduced neuronal death in rats exposed to soman, a potent nerve agent. Gene expression analysis revealed that this compound increased the expression of neuroprotective genes, suggesting its potential as a protective strategy against nerve agent toxicity .
Notable Findings:
- Neuroprotection Against Soman : this compound improved motor function and reduced mortality when administered before soman exposure .
- Gene Expression Modulation : Increased levels of neuroprotective genes were observed post-treatment with this compound .
Pharmacokinetics
This compound exhibits rapid clearance from the bloodstream, which may contribute to its improved tolerability profile compared to other AChE inhibitors. The pharmacokinetic parameters indicate a short half-life in plasma but prolonged inhibition of AChE activity due to slow drug-enzyme dissociation .
Key Pharmacokinetic Data:
Parameter | Value |
---|---|
Plasma Half-Life | ~12.6 min |
Brain Half-Life | ~8.5 min |
Duration of AChE Inhibition | ~8.25 hr |
Eigenschaften
IUPAC Name |
[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-phenylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-20-11-12-22(2)18(20)23(3)17-10-9-15(13-16(17)20)25-19(24)21-14-7-5-4-6-8-14/h4-10,13,18H,11-12H2,1-3H3,(H,21,24)/t18-,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBHFNBQPZCRWQP-QUCCMNQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC4=CC=CC=C4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCN([C@@H]1N(C3=C2C=C(C=C3)OC(=O)NC4=CC=CC=C4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00906018 | |
Record name | Phenserine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00906018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Phenserine is a highly selective, reversible acetylcholinesterase inhibitor, a mechanism of action known to improve memory and cognition in Alzheimer’s subjects. Phenserine may prove to concentrate in the brain rapidly which would reduce the incidence of drug toxicity and side effects. | |
Record name | Phenserine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04892 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
101246-66-6, 159652-53-6 | |
Record name | (-)-Phenserine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101246-66-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenserine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101246666 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenserine, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159652536 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenserine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04892 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Phenserine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00906018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenserine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHENSERINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SUE285UG3S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | BUNTANETAP, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8142NV8UM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.